3-methyl-1H-indazol-7-ol
Overview
Description
3-methyl-1H-indazol-7-ol is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its medicinal and pharmacological properties. This compound features a fused benzene and pyrazole ring system, with a hydroxyl group at the 7th position and a methyl group at the 3rd position.
Mechanism of Action
Target of Action
For instance, some indazole derivatives have been found to inhibit CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
For example, some indazole derivatives have been found to inhibit the activity of certain kinases, potentially altering cell signaling pathways .
Biochemical Pathways
For example, inhibition of kinases such as CHK1, CHK2, and h-sgk could impact cell signaling pathways related to cell growth and proliferation .
Result of Action
Based on the known actions of indazole derivatives, it can be inferred that 3-methyl-1h-indazol-7-ol may have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-indazol-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, this compound can alter cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes. These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activity. At higher doses, it can cause toxic or adverse effects, such as liver damage or immune suppression. Threshold effects have been observed, where a specific dosage is required to achieve a therapeutic effect without causing toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of nucleotides, the building blocks of DNA and RNA, thereby affecting cell proliferation. Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, such as those in the glycolytic pathway, leading to changes in cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects. The localization and accumulation of this compound are critical factors that determine its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence energy metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-indazol-7-ol can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazones. For instance, the reaction of 2-methyl-3-nitrophenylhydrazine with formic acid under reflux conditions can yield this compound. Another method involves the use of palladium-catalyzed C-H amination reactions, where aminohydrazones undergo intramolecular cyclization to form the indazole core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-indazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group in precursor compounds can be reduced to amines, which can then undergo cyclization to form the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can have different functional groups attached to the benzene ring or the pyrazole ring.
Scientific Research Applications
3-methyl-1H-indazol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: Lacks the methyl and hydroxyl groups, making it less functionalized.
3-methyl-1H-indazole: Similar structure but lacks the hydroxyl group at the 7th position.
7-hydroxy-1H-indazole: Similar structure but lacks the methyl group at the 3rd position.
Uniqueness
3-methyl-1H-indazol-7-ol is unique due to the presence of both the methyl group at the 3rd position and the hydroxyl group at the 7th position. This dual functionalization enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-2H-indazol-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(11)8(6)10-9-5/h2-4,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPBKEWPSKGMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676378 | |
Record name | 3-Methyl-2H-indazol-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131595-36-2 | |
Record name | 3-Methyl-2H-indazol-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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